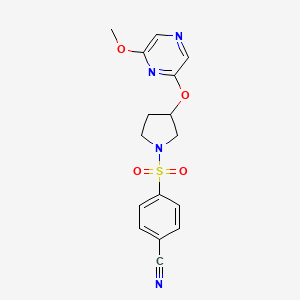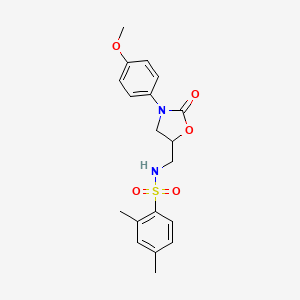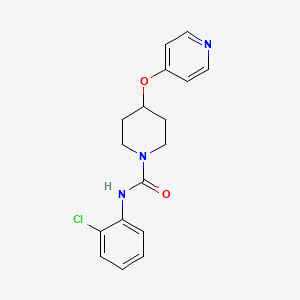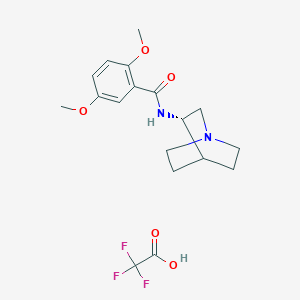
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLAP inhibitor has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various cellular processes.
Scientific Research Applications
Synthesis and Chemical Characterization
- Chemical Synthesis and Analysis: Several studies focus on the synthesis and chemical analysis of compounds with structural similarities, emphasizing their potential in medicinal chemistry and materials science. For instance, derivatives of fluoroarenes and pyrazoles have been synthesized and characterized, suggesting a framework for developing novel compounds with specific properties (Surmont et al., 2011); (Manolov et al., 2021).
Potential Biological Applications
- Antidiabetic Agents: A study synthesized fluoropyrazolesulfonylurea and thiourea derivatives, demonstrating significant antidiabetic activity, which could indicate a pathway for exploring the biological activity of similar compounds (Faidallah et al., 2016).
- Anticancer and Anti-Inflammatory Properties: Certain synthesized compounds, including those with fluorine substitutions, have been evaluated for their anticancer and anti-inflammatory properties, suggesting the therapeutic potential of fluoro-substituted compounds in drug discovery (Küçükgüzel et al., 2013).
Material Science and Sensing Applications
- Fluorescent Sensing: Derivatives of fluorinated compounds have been utilized in the development of sensors, indicating potential applications of similar compounds in analytical chemistry and environmental monitoring (Hirai et al., 2016).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFBOGBTAQYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)





![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)



![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
